4-Bromo-1-(3-ethylcyclohexyl)-1h-pyrazol-3-amine
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Overview
Description
4-Bromo-1-(3-ethylcyclohexyl)-1h-pyrazol-3-amine is a chemical compound characterized by a pyrazole ring substituted with a bromine atom and an ethylcyclohexyl group. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3-ethylcyclohexyl)-1h-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethylcyclohexylamine with a brominated pyrazole precursor. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol, under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(3-ethylcyclohexyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-1-(3-ethylcyclohexyl)-1h-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(3-ethylcyclohexyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding pockets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-ethyl-N-[(1S,3R)-3-ethylcyclohexyl]-1H-pyrrole-2-carboxamide: This compound shares structural similarities but has a pyrrole ring instead of a pyrazole ring.
4-Bromo-1H-pyrazole: A simpler analog with only a bromine atom and a pyrazole ring.
Uniqueness
4-Bromo-1-(3-ethylcyclohexyl)-1h-pyrazol-3-amine is unique due to the presence of both the ethylcyclohexyl group and the bromine atom on the pyrazole ring. This combination imparts specific chemical properties, such as increased lipophilicity and potential for diverse chemical modifications .
Properties
Molecular Formula |
C11H18BrN3 |
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Molecular Weight |
272.18 g/mol |
IUPAC Name |
4-bromo-1-(3-ethylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H18BrN3/c1-2-8-4-3-5-9(6-8)15-7-10(12)11(13)14-15/h7-9H,2-6H2,1H3,(H2,13,14) |
InChI Key |
UAKGOAHPWBLVAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)N2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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